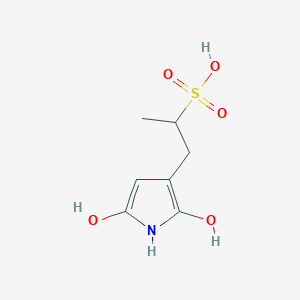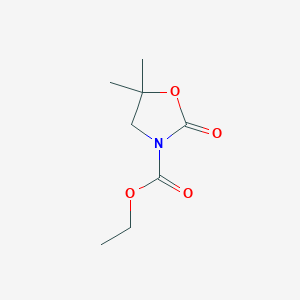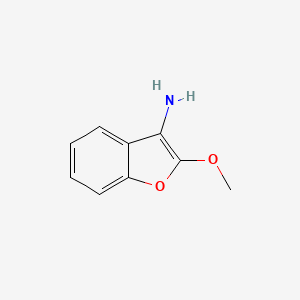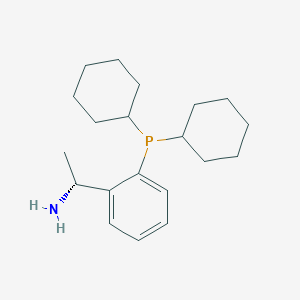![molecular formula C10H14N4O B12875961 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, with various functional groups attached. Pyrrolopyridines are known for their broad spectrum of pharmacological properties, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound, followed by functional group modifications. For instance, a base-mediated cyclization of a bromo-iodopyridine precursor can yield the pyrrolopyridine core, which is then further modified to introduce the methoxy and methyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine ring. Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and antidiabetic activities.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced tumor growth or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide include other pyrrolopyridine derivatives such as:
- 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- 1H-Pyrrolo[2,3-b]pyridine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities .
Eigenschaften
Molekularformel |
C10H14N4O |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
7-methoxy-6-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboximidamide |
InChI |
InChI=1S/C10H14N4O/c1-6-9(15-2)8-5-14(10(11)12)4-7(8)3-13-6/h3H,4-5H2,1-2H3,(H3,11,12) |
InChI-Schlüssel |
AUDRCNRVMNGKQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2CN(CC2=C1OC)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)





![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)

![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)

![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)

